REACTION_CXSMILES
|
C(O[C:5]([C:7]1[CH:15]=[CH:14][C:12]([OH:13])=[C:9]([O:10][CH3:11])[CH:8]=1)=O)(=O)C.[CH:16]([C:18]1C=CC=CC=1P(=C)(C1C=CC=CC=1)C1C=CC=CC=1)=[O:17].C1C[O:41][CH2:40][CH2:39]1>>[C:40]([O:13][C:12]1[CH:14]=[CH:15][C:7]([CH:5]=[CH:18][CH:16]=[O:17])=[CH:8][C:9]=1[O:10][CH3:11])(=[O:41])[CH3:39]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(=O)C1=CC(OC)=C(O)C=C1
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(C=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed under an atmosphere of argon for 80 hours
|
Duration
|
80 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
chromatographed on flash silica
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C=C(C=CC=O)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O[C:5]([C:7]1[CH:15]=[CH:14][C:12]([OH:13])=[C:9]([O:10][CH3:11])[CH:8]=1)=O)(=O)C.[CH:16]([C:18]1C=CC=CC=1P(=C)(C1C=CC=CC=1)C1C=CC=CC=1)=[O:17].C1C[O:41][CH2:40][CH2:39]1>>[C:40]([O:13][C:12]1[CH:14]=[CH:15][C:7]([CH:5]=[CH:18][CH:16]=[O:17])=[CH:8][C:9]=1[O:10][CH3:11])(=[O:41])[CH3:39]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(=O)C1=CC(OC)=C(O)C=C1
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(C=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed under an atmosphere of argon for 80 hours
|
Duration
|
80 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
chromatographed on flash silica
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C=C(C=CC=O)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |